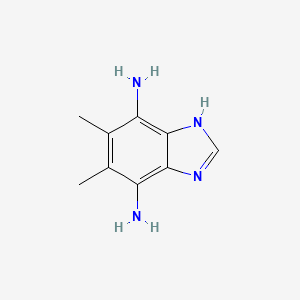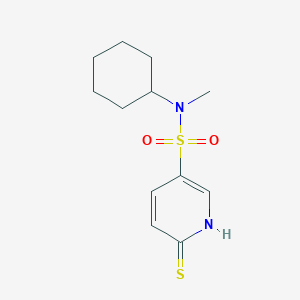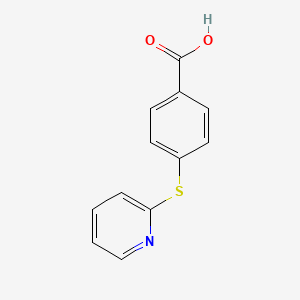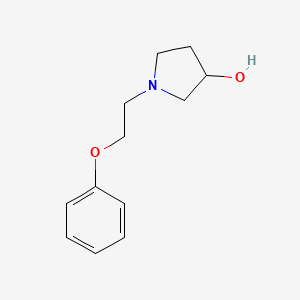
1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI)
Overview
Description
1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) is an organic compound with the molecular formula C₉H₁₂N₄ and a molecular weight of 176.22 g/mol . This compound belongs to the class of benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring. The presence of two amino groups at positions 4 and 7, along with methyl groups at positions 5 and 6, makes this compound unique in its structure and properties.
Preparation Methods
The synthesis of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) typically involves the reduction of 5,6-dimethyl-4,7-dinitro-1H-1,3-benzodiazole . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the complete reduction of nitro groups to amino groups.
Industrial production methods may involve large-scale reduction processes using similar reducing agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: As mentioned earlier, the reduction of nitro groups to amino groups is a key reaction in the synthesis of this compound.
Substitution: The amino groups at positions 4 and 7 can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored in medicinal chemistry. It may serve as a precursor for the synthesis of drugs with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups at positions 4 and 7 can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups at positions 5 and 6 may also influence the compound’s binding affinity and specificity.
The pathways involved in the compound’s effects depend on the specific biological or chemical context. For example, in enzyme inhibition, the compound may block the active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) can be compared with other similar compounds, such as:
1H-Benzimidazole-4,7-diamine,1,5,6-trimethyl-(9CI): This compound has an additional methyl group at position 1, which may alter its chemical and biological properties.
1H-Benzimidazole-5,6-diamine(9CI): This compound lacks the amino groups at positions 4 and 7, resulting in different reactivity and applications.
5,6-Dimethyl-1H-benzimidazole-4,7-diamine: This is another name for the compound , highlighting its structural features.
The uniqueness of 1H-Benzimidazole-4,7-diamine,5,6-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazole-4,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)7(11)9-8(6(4)10)12-3-13-9/h3H,10-11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXDHBXBOAFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1N)NC=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3288728.png)
![3-(3,4-Dimethoxyphenyl)-6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3288731.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3288735.png)
![5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3288739.png)




![5-(Diethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B3288781.png)
![2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide](/img/structure/B3288783.png)




